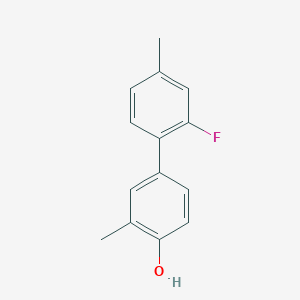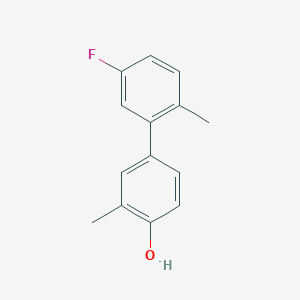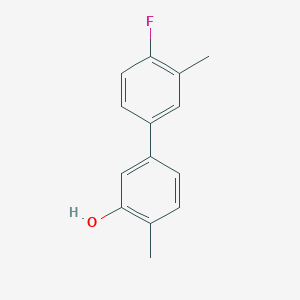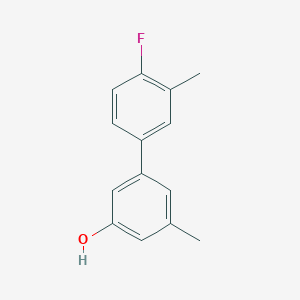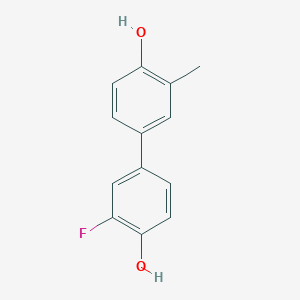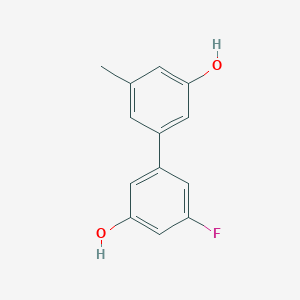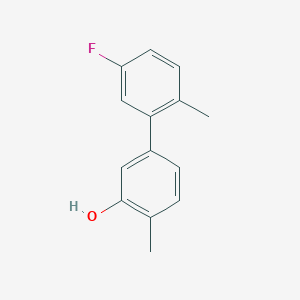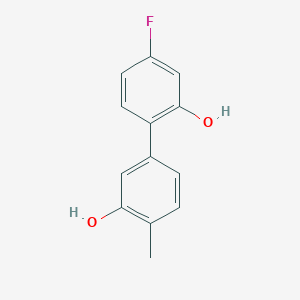
5-(3-Fluoro-4-hydroxyphenyl)-2-methylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Fluoro-4-hydroxyphenyl)-2-methylphenol, 95% (5-FHP-2-MP) is a synthetic compound in the phenolic family. It is a white crystalline solid with a melting point of 81-83°C. 5-FHP-2-MP is used in a variety of scientific applications, including biochemical and physiological studies, as well as in laboratory experiments. It has been studied for its potential applications in drug discovery and development, and for its potential therapeutic effects.
科学的研究の応用
5-(3-Fluoro-4-hydroxyphenyl)-2-methylphenol, 95% has been studied for its potential applications in drug discovery and development. It has been shown to bind to certain receptors in the body, such as the serotonin 5-HT2A receptor, and has been suggested as a potential drug target for the treatment of depression, anxiety, and other psychiatric disorders. Additionally, 5-(3-Fluoro-4-hydroxyphenyl)-2-methylphenol, 95% has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
作用機序
5-(3-Fluoro-4-hydroxyphenyl)-2-methylphenol, 95% has been shown to bind to certain receptors in the body, such as the serotonin 5-HT2A receptor. This binding leads to the activation of certain signaling pathways, which in turn leads to a variety of physiological and biochemical effects. For example, 5-(3-Fluoro-4-hydroxyphenyl)-2-methylphenol, 95% has been shown to increase the release of dopamine, a neurotransmitter involved in reward and pleasure. Additionally, it has been shown to modulate the activity of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation.
Biochemical and Physiological Effects
5-(3-Fluoro-4-hydroxyphenyl)-2-methylphenol, 95% has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to increase the release of dopamine, a neurotransmitter involved in reward and pleasure. Additionally, it has been shown to modulate the activity of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation. Additionally, it has been shown to inhibit the growth of certain cancer cells.
実験室実験の利点と制限
One advantage of using 5-(3-Fluoro-4-hydroxyphenyl)-2-methylphenol, 95% in laboratory experiments is that it is relatively easy to synthesize and is readily available. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying these effects. However, there are some limitations to using 5-(3-Fluoro-4-hydroxyphenyl)-2-methylphenol, 95% in laboratory experiments. For example, it is not approved for use in humans, so its effects in humans are unknown. Additionally, it is not known exactly how it binds to certain receptors, so it is difficult to predict its effects in different contexts.
将来の方向性
There are a variety of potential future directions for the use of 5-(3-Fluoro-4-hydroxyphenyl)-2-methylphenol, 95%. For example, further research could be done to determine its effects in humans and to better understand how it binds to certain receptors. Additionally, further research could be done to explore its potential use in the treatment of cancer and other diseases. Additionally, further research could be done to explore its potential use in drug discovery and development. Finally, further research could be done to explore its potential use in laboratory experiments, such as the study of biochemical and physiological effects.
合成法
5-(3-Fluoro-4-hydroxyphenyl)-2-methylphenol, 95% is synthesized through a multi-step process. The first step involves the reaction of 4-hydroxybenzaldehyde with 3-fluorobenzoyl chloride in the presence of a base, such as pyridine, to produce the corresponding 4-fluoro-3-hydroxybenzoyl chloride. This intermediate is then reacted with 2-methylphenol in the presence of a base to yield 5-(3-Fluoro-4-hydroxyphenyl)-2-methylphenol, 95% as the final product.
特性
IUPAC Name |
5-(3-fluoro-4-hydroxyphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-8-2-3-10(7-13(8)16)9-4-5-12(15)11(14)6-9/h2-7,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVYBSJMCHHDFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683755 |
Source


|
| Record name | 3'-Fluoro-4-methyl[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261951-79-4 |
Source


|
| Record name | 3'-Fluoro-4-methyl[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

